2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-carboxylic acid
Description
Chemical Structure: The compound features a pyrazole ring substituted with a methyl group at the N1 position, fused to a tetrahydro-2H-pyran ring system. A carboxylic acid group is attached at the 3-position of the pyran moiety (Figure 1).
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12-6-7(5-11-12)9-8(10(13)14)3-2-4-15-9/h5-6,8-9H,2-4H2,1H3,(H,13,14) |
InChI Key |
PGTNGSHENWIMNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Structural Disconnections
The target molecule comprises a tetrahydropyran ring substituted at the 2-position with a 1-methylpyrazole moiety and at the 3-position with a carboxylic acid. Retrosynthetic disconnection suggests two primary fragments:
- Tetrahydropyran-3-carboxylic acid backbone
- 1-Methyl-1H-pyrazol-4-yl substituent
Coupling these fragments via a C–C bond-forming reaction, such as Suzuki-Miyaura cross-coupling, is a plausible strategy. Alternatively, late-stage functionalization of a preassembled pyran-pyrazole scaffold may introduce the carboxylic acid group.
Protective Group Considerations
The carboxylic acid group’s reactivity necessitates protection during synthesis. Common strategies include:
Suzuki-Miyaura Cross-Coupling Methodology
Reaction Setup and Catalytic Systems
Patent literature reveals that Suzuki-Miyaura coupling is effective for conjugating pyrazole boronic esters to halogenated pyran intermediates. For example:
- Boronic ester component : 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester.
- Halogenated pyran component : 3-Bromo-tetrahydro-2H-pyran-3-carboxylate ester.
Catalytic conditions :
- Catalyst : Palladium acetate (Pd(OAc)₂) at 0.5–2 mol%.
- Base : Sodium carbonate (Na₂CO₃) in biphasic THF-water solvent.
- Temperature : 60–75°C for 1–5 hours.
Table 1: Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ Loading | 0.5–2 mol% | 0.7 mol% | 78–85 |
| Solvent System | THF-H₂O vs. ACN-H₂O | THF-H₂O (3:1) | 82 |
| Reaction Time | 1–8 h | 3 h | 84 |
Tetrahydropyran Ring Construction
Cyclization Strategies
The tetrahydropyran ring can be formed through:
- Acid-Catalyzed Cyclization : Diol precursors treated with HCl or H₂SO₄.
- Prins Cyclization : Combining aldehydes with homoallylic alcohols.
Hydrolysis of Ester Intermediates
Reaction Conditions
The ethyl or methyl ester of the coupled product is hydrolyzed to the carboxylic acid using:
Table 2: Hydrolysis Efficiency Under Varied Conditions
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 10% NaOH (aq) | 80 | 6 | 81 |
| 6M HCl in EtOH | 70 | 4 | 76 |
Alternative Synthetic Routes
Reductive Amination Pathways
While less common, reductive amination between pyrazole aldehydes and aminopyran carboxylates may offer an alternative route. However, this method faces challenges in regioselectivity and functional group compatibility.
One-Pot Multi-Component Reactions
Emerging approaches involve tandem coupling-cyclization steps, though yields remain suboptimal (<50%) compared to stepwise methods.
Chemical Reactions Analysis
2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Table 1: Key Structural Differences
Key Observations :
Heterocyclic Systems: The target compound’s tetrahydro-2H-pyran system contrasts with pyrazolo-pyrimidine scaffolds in analogs.
Substituent Effects : The 1-methyl group on the pyrazole is conserved in some analogs (e.g., D5), but others incorporate bulkier ethyl groups or additional methyl substitutions at positions 3 or 5, which may influence steric hindrance and solubility .
Carboxylic Acid Position : Placement at position 3 (tetrahydro-2H-pyran) vs. 2 or 3 (pyrazolo-pyrimidine) alters electronic properties and hydrogen-bonding capabilities.
Research Implications and Limitations
Biological Relevance: Pyrazole-carboxylic acid hybrids are common in kinase inhibitors (e.g., RK-019 targets FGFR ).
Commercial Accessibility : The discontinuation of the target compound contrasts with analogs like D5, which remain research staples .
Data Gaps : Physicochemical properties (e.g., logP, solubility) and crystallographic data (e.g., via SHELX refinement ) are absent in the evidence, limiting mechanistic comparisons.
Biological Activity
The compound 2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-3-carboxylic acid is a notable member of the pyrazole derivative family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-3-carboxylic acid
- Molecular Formula : C10H15N3O3
- Molecular Weight : 215.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as a potent inhibitor of the ALK5 receptor , which is involved in the TGF-β signaling pathway. This pathway plays a crucial role in various pathological conditions, including cancer and fibrosis.
Biological Activity Overview
Recent studies have reported various biological activities associated with this compound:
- ALK5 Inhibition :
- Antitumor Efficacy :
- Cellular Proliferation :
Study 1: ALK5 Inhibition and Cancer Treatment
A study conducted by researchers focused on synthesizing derivatives of tetrahydro-2H-pyran and evaluating their biological activities. Among the tested compounds, one derivative demonstrated a remarkable ability to inhibit ALK5 with an IC50 value of 25 nM, leading to significant reductions in tumor growth in animal models .
Study 2: Pharmacokinetics and Safety Profile
Another investigation assessed the pharmacokinetic properties of the compound, revealing a favorable absorption profile and minimal toxicity at therapeutic doses. This study highlights the compound's potential for further development as a chemotherapeutic agent .
Data Summary Table
| Activity | IC50 Value (nM) | Model | Outcome |
|---|---|---|---|
| ALK5 Inhibition | 25 | NIH3T3 Cells | Significant reduction in cell activity |
| Antitumor Efficacy | - | CT26 Xenograft Model | Tumor growth inhibition without toxicity |
| Cellular Proliferation Inhibition | - | HeLa/HCT116 Cell Lines | Potent antiproliferative effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
